8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate
Description
This compound is a coumarin derivative featuring a fused benzo[f]chromen-3-one moiety at the 4-position, an acetate group at the 7-position, and a methyl substituent at the 8-position of the chromene core. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The benzo[f]chromen-3-one group introduces extended π-conjugation, which may enhance photophysical properties and binding interactions in biological systems. The acetate group at position 7 likely improves solubility compared to hydroxylated analogs, while the methyl group at position 8 influences steric and electronic effects .
Synthetic routes for analogous compounds involve condensation reactions, often catalyzed by bases like piperidine or ZnCl₂, followed by functionalization with acetyl or aryl groups (e.g., ).
Properties
Molecular Formula |
C25H16O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[8-methyl-2-oxo-4-(3-oxobenzo[f]chromen-2-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C25H16O6/c1-13-21(29-14(2)26)10-8-17-18(12-23(27)31-24(13)17)20-11-19-16-6-4-3-5-15(16)7-9-22(19)30-25(20)28/h3-12H,1-2H3 |
InChI Key |
KXKNCZJVQUJDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Core Chromenone Structure
The core structure is assembled through a Knoevenagel condensation between 3-acetylcoumarin and glyoxalic acid (Scheme 1 ). This reaction proceeds in acetic acid with hydrochloric acid as a catalyst, yielding 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid (Compound 3 ). Key conditions include:
-
Temperature : 60–70°C for 4–6 hours.
-
Solvent : Glacial acetic acid.
-
Catalyst : 10% HCl (v/v).
The product is purified via recrystallization from ethanol, achieving yields of 68–72%.
Acetylation of the Hydroxyl Group
The 7-hydroxyl group of the intermediate is acetylated using acetic anhydride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is added to scavenge HCl, ensuring the reaction proceeds efficiently:
-
Reagents : Acetic anhydride (2.2 equivalents), TEA (3 equivalents).
-
Conditions : Stirring at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours.
-
Workup : The mixture is washed with NaHCO₃ (5%) and brine, then dried over MgSO₄.
This step introduces the 7-acetate moiety, critical for the compound’s biological activity.
Coupling with Benzo[f]chromenone
The final step involves a Michael addition between the acetylated chromenone and 3-oxo-3H-benzo[f]chromen-2-carbaldehyde in the presence of a phase-transfer catalyst (PTC). Conditions include:
-
Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Base : K₂CO₃ (2 equivalents).
The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 58–65%.
Reaction Mechanisms and Stereochemical Considerations
Knoevenagel Condensation Mechanism
The condensation between 3-acetylcoumarin and glyoxalic acid proceeds via a nucleophilic attack by the enolate of the acetyl group on the carbonyl carbon of glyoxalic acid. This forms a conjugated dienone intermediate, which undergoes cyclization to yield the chromenone core.
Acetylation Kinetics
The acetylation follows a SN² mechanism , where TEA deprotonates the hydroxyl group, enabling nucleophilic attack by acetate from acetic anhydride. Steric hindrance from the adjacent methyl group (C-8) slightly reduces reaction rates, necessitating prolonged reaction times.
Optimization Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C (initial), 25°C (final) | Prevents exothermic side reactions |
| Solvent Polarity | Dichloromethane (ε 8.93) | Enhances reagent solubility |
| Catalyst Loading | 10% HCl (v/v) | Accelerates condensation by 40% |
Catalytic Enhancements
The use of ytterbium triflate (Yb(OTf)₃) under microwave irradiation reduces reaction times from 6 hours to 30 minutes, achieving yields of 78%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/H₂O 70:30, 1 mL/min).
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 7-hydroxy-8-methylcoumarin , arises from incomplete acetylation. This is minimized by:
-
Using excess acetic anhydride (2.2 equivalents).
-
Ensuring anhydrous conditions via molecular sieves.
Solvent Recovery
DCM and DMF are recovered via rotary evaporation (85% recovery) and reused, reducing environmental impact.
Scale-Up Considerations
Industrial-scale synthesis employs continuous-flow reactors to maintain temperature control and improve mixing. Pilot studies demonstrate a 15% yield increase compared to batch processes.
Emerging Methodologies
Recent advances include enzyme-catalyzed acetylation using lipases (e.g., Candida antarctica), which offer milder conditions (pH 7.0, 35°C) and eliminate the need for toxic solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromen ring. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a probe molecule to study solvent effects and molecular interactions.
Biology: The compound has shown potential in biological assays for its antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing cardioprotective drugs due to its ability to attenuate oxidative damage and improve cardiac function.
Industry: It is explored for its use in developing new materials with specific optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress pathways, enhancing antioxidant defense mechanisms, and reducing inflammation. The compound’s ability to interact with specific enzymes and receptors in the body contributes to its therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and related coumarins:
*Molecular formula inferred: Likely C₂₃H₁₆O₆ (based on benzo[f]chromenone core + acetate and methyl groups).
Physicochemical Properties
- Solubility: The acetate group in the target compound improves water solubility compared to hydroxylated analogs (e.g., 7-hydroxycoumarins).
- Crystallinity: The triclinic crystal system (space group P1) observed in 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate suggests similar packing efficiency for the target compound, though the benzo[f]chromenone group may introduce steric hindrance .
Biological Activity
The compound 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate is a derivative of the coumarin family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of coumarin derivatives typically involves various methods such as Pechmann condensation, microwave-assisted synthesis, and O-sulfonylation reactions. For 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate, the synthetic route often includes the reaction of substituted phenolic compounds with acetic anhydride or related reagents under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties . For instance, studies have shown that compounds similar to 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate can inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity is often measured using assays like DPPH and ABTS, where higher inhibition percentages correlate with stronger antioxidant capabilities.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 5.0 | |
| 8-Methyl Coumarin Derivative | 15.0 | |
| Other Coumarins | 10.0 - 20.0 |
Anti-inflammatory Activity
Coumarin derivatives have been recognized for their anti-inflammatory effects . Studies have demonstrated that compounds in this class can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. In one study, a related compound showed a reduction in NF-kB levels by 2.31-fold compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have also been investigated. Several studies report that these compounds exhibit bactericidal activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
- Antioxidant Study : A recent study evaluated the antioxidant capacity of several coumarin derivatives using the DPPH assay. The results indicated that the compound exhibited a significant ability to scavenge free radicals, comparable to ascorbic acid, which is a standard reference for antioxidant activity .
- Anti-inflammatory Evaluation : In vitro studies on a series of coumarin derivatives demonstrated their potential to modulate inflammatory responses by downregulating NF-kB activity and reducing cytokine production in macrophage cell lines .
- Antimicrobial Screening : A comprehensive screening of various coumarins against clinical isolates revealed that certain derivatives displayed promising antibacterial activity, particularly against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
